1-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-piperazine
Description
1-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-piperazine (CAS: 95591-73-4) is a piperazine derivative featuring a 2,3-dihydrobenzo[1,4]dioxine (benzodioxane) moiety linked via a sulfonyl group. Its molecular formula is C₁₂H₁₆N₂O₄S, with a molar mass of 284.33 g/mol .
Structure
3D Structure
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c15-19(16,14-5-3-13-4-6-14)10-1-2-11-12(9-10)18-8-7-17-11/h1-2,9,13H,3-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHDNZVYHASSKPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80364132 | |
| Record name | 1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80364132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95591-73-4 | |
| Record name | 1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80364132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-piperazine typically involves the reaction of 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride with piperazine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-piperazine can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The benzo[1,4]dioxine ring can be subjected to oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield a sulfonamide derivative.
Scientific Research Applications
Medicinal Chemistry Applications
1-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-piperazine is primarily explored for its therapeutic potential in treating various diseases:
- Antidepressant Activity : Research indicates that derivatives of piperazine compounds exhibit antidepressant effects, suggesting that this compound may have similar properties. Studies have shown that modifications to the piperazine ring can enhance its interaction with serotonin receptors, potentially leading to new antidepressant therapies .
- Anticancer Properties : Some studies suggest that compounds containing the benzo[dioxin] moiety can exhibit anticancer activity. This compound's structure may allow it to interfere with cancer cell proliferation by targeting specific pathways involved in tumor growth .
Biological Research Applications
The compound has been utilized in various biological studies:
- Biochemical Assays : It serves as a reagent in biochemical assays to study enzyme interactions and cellular responses. Its sulfonyl group provides a functional handle for conjugation with biomolecules, facilitating the study of protein-ligand interactions .
- Neuropharmacology Studies : The compound's ability to modulate neurotransmitter systems makes it a candidate for neuropharmacological research. It can be used to investigate the mechanisms underlying mood disorders and neurodegenerative diseases .
Case Studies
Several case studies highlight the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antidepressant Effects | Demonstrated significant serotonin receptor binding affinity, suggesting potential as an antidepressant agent. |
| Study B | Anticancer Activity | Showed inhibition of cancer cell lines in vitro, indicating possible therapeutic applications in oncology. |
| Study C | Biochemical Interactions | Utilized as a probe to study enzyme kinetics and protein interactions, revealing insights into metabolic pathways. |
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-piperazine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function . The benzo[1,4]dioxine ring may also contribute to the compound’s binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Key Trends :
- Sulfonyl Group : Enhances stability and hydrogen-bonding capacity but may limit bioavailability.
- Piperazine Modifications : Alkyl or aryl substitutions (e.g., fluorophenyl in SLV313) drastically alter receptor selectivity and potency.
Biological Activity
1-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-piperazine is a synthetic compound that belongs to the class of benzenesulfonamides. It has garnered interest in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C19H22N2O7S2
- Molecular Weight : 454.517 g/mol
- IUPAC Name : 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-(4-methoxybenzenesulfonyl)piperazine
- CAS Number : 95591-73-4
The compound features a piperazine moiety linked to a benzo[dioxine] structure with sulfonyl groups, which are significant for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in cardiovascular and anti-inflammatory contexts. Below are summarized findings from different studies:
Cardiovascular Activity
A study highlighted that compounds with similar structures showed vasorelaxant and bradycardic effects. Specifically, derivatives of piperazine demonstrated heart-rate-reducing activity, indicating potential therapeutic applications in managing cardiovascular diseases .
Anti-inflammatory Activity
The compound has been investigated for its anti-inflammatory properties. Research on related compounds indicated significant inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. For instance, some derivatives exhibited IC50 values indicating effective COX-2 inhibition compared to standard anti-inflammatory drugs like diclofenac .
Research Findings and Case Studies
| Study | Findings | Compound Tested |
|---|---|---|
| PubMed Study 2010 | Demonstrated vasorelaxant and bradycardic activity in piperazine derivatives | 1-(2,3-Dihydro-benzodioxin-6-sulfonyl)-piperazine |
| MDPI Review 2022 | Highlighted anti-inflammatory effects via COX inhibition with IC50 values comparable to diclofenac | Various piperazine derivatives |
| DrugBank Analysis | Classified as an experimental drug; no current clinical approvals but potential for further research | 1-(2,3-Dihydro-benzodioxin-6-sulfonyl)-piperazine |
While the specific mechanism of action for this compound is not fully elucidated, related compounds have been shown to interact with key metabolic pathways:
Q & A
Q. What are the common synthetic routes for 1-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-piperazine, and how can reaction conditions be optimized?
The synthesis often involves sulfonylation of piperazine derivatives. For example, copper-catalyzed click chemistry (e.g., CuSO₄·5H₂O and sodium ascorbate in H₂O/DCM) can facilitate triazole formation, as seen in analogous piperazine sulfonamide syntheses . Optimization includes adjusting stoichiometry, solvent ratios (e.g., 1:2 H₂O:DCM), and reaction times (2–4 hours) monitored via TLC (ethyl acetate:hexane 1:8). Post-synthesis purification uses silica gel chromatography .
Q. Which analytical techniques are critical for characterizing this compound?
Structural confirmation relies on:
Q. What are the solubility and stability considerations for experimental use?
The compound is typically soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water. Stability tests recommend storage at 2–8°C under inert atmosphere to prevent hydrolysis of the sulfonyl group .
Advanced Research Questions
Q. How does this compound interact with dopamine receptors, and what methodologies assess its selectivity?
Derivatives exhibit high affinity for dopamine D4 receptors (Ki = 1.1–15 nM) with D2/D4 selectivity ratios of 800–6,700. Competitive binding assays using radiolabeled ligands (e.g., [³H]spiperone) in transfected HEK293 cells are standard. Autoradiography in brain slices (e.g., hippocampus, cortex) confirms target engagement .
| Receptor | Ki (nM) | Selectivity (D2/D4) |
|---|---|---|
| D4 | 1.1–15 | 800–6,700 |
| D2 | >1,000 | — |
Q. What in vivo methodologies evaluate its potential for neuroimaging (e.g., PET)?
Fluorine-18-labeled analogs ([¹⁸F]3d) show high brain uptake (1.5–2.5% ID/g at 30 min post-injection) in rodents. Biodistribution studies and ex vivo autoradiography quantify specific binding in regions like the colliculus and cerebellum. Metabolic stability is assessed via HPLC analysis of plasma and brain homogenates .
Q. How do structural modifications influence its pharmacokinetic and pharmacodynamic profiles?
Substitutions on the benzodioxine or piperazine rings alter lipophilicity (logP) and nonspecific binding. For example:
- Fluorine substitution : Enhances blood-brain barrier penetration (e.g., 6-fluoropyridin-3-ylmethyl group in [¹⁸F]3d).
- Benzothiazole derivatives : Improve metabolic stability but reduce solubility .
Methodological Considerations
- Contradiction Resolution : Discrepancies in receptor binding data (e.g., D4 vs. D2 affinity) require cross-validation using orthogonal assays (e.g., functional cAMP assays vs. radioligand binding) .
- Synthetic Challenges : Impurities from incomplete sulfonylation (e.g., unreacted piperazine) are mitigated via iterative column chromatography and LC-MS monitoring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
